Product packaging for Sulfamycin B(Cat. No.:)

Sulfamycin B

Cat. No.: B1255866
M. Wt: 1245.2 g/mol
InChI Key: HLGFNEKJPGHMHW-WQQXHNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfamycin B is a chemical compound provided for research and development purposes. Researchers are interested in this compound for its potential applications in microbiological and biochemical studies. This product is strictly for Research Use Only. It is not intended for use in humans, animals, or as a food additive. Please consult the safety data sheet and relevant scientific literature for proper handling and experimental protocols. Specific details regarding its structure, mechanism of action, and research value should be obtained from peer-reviewed publications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H52N16O16S2 B1255866 Sulfamycin B

Properties

Molecular Formula

C54H52N16O16S2

Molecular Weight

1245.2 g/mol

IUPAC Name

(14S,17Z,24R,31Z)-N-[3-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]amino]-3-oxoprop-1-en-2-yl]-31-ethylidene-14-[(1R)-1-hydroxyethyl]-17-(2-hydroxypropylidene)-24-methoxy-20,34-dimethyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-19,33,43-trioxa-9,26-dithia-3,13,16,23,30,37,40,45,46,47,48,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18(48),20,25(47),27,32(46),34,42(45)-tridecaene-4-carboxamide

InChI

InChI=1S/C54H52N16O16S2/c1-12-29-50-68-36(26(9)85-50)47(81)59-23(6)42(76)60-24(7)49-64-32(16-84-49)38-28(13-14-30(61-38)43(77)58-22(5)41(75)57-21(4)40(74)56-20(3)39(55)73)53-65-34(17-87-53)45(79)67-35(25(8)72)46(80)63-31(15-19(2)71)51-69-37(27(10)86-51)48(82)70-52(83-11)54-66-33(18-88-54)44(78)62-29/h12-19,25,35,52,71-72H,3-7H2,1-2,8-11H3,(H2,55,73)(H,56,74)(H,57,75)(H,58,77)(H,59,81)(H,60,76)(H,62,78)(H,63,80)(H,67,79)(H,70,82)/b29-12-,31-15-/t19?,25-,35+,52-/m1/s1

InChI Key

HLGFNEKJPGHMHW-WQQXHNPUSA-N

SMILES

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)NC(=CC(C)O)C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)C(C)O

Isomeric SMILES

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)N[C@H](C(=O)N/C(=C\C(C)O)/C6=NC(=C(O6)C)C(=O)N[C@@H](C7=NC(=CS7)C(=O)N1)OC)[C@@H](C)O

Canonical SMILES

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)NC(=CC(C)O)C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)C(C)O

Origin of Product

United States

Discovery, Isolation, and Structural Elucidation Methodologies of Sulfamycin B

Strategies for the Discovery and Isolation of Sulfamycin B from Natural Sources

The discovery of natural products like this compound typically involves screening diverse biological sources for the presence of novel compounds. Given that this compound is a peptide and is genetically encoded, microbial sources, particularly bacteria and fungi, are prime candidates for its origin. Actinomycetes, a group of bacteria known for producing a wide array of bioactive secondary metabolites, including numerous peptides and antibiotics, are frequently explored in such discovery efforts. mdpi.comlibretexts.orgbritannica.com

The isolation of this compound from its natural source would involve a series of biochemical and chromatographic techniques aimed at separating the target compound from the complex mixture of substances produced by the organism and present in the fermentation broth or cellular extract. General strategies for isolating natural products from microbial sources often include initial extraction steps using solvents of varying polarities to partition compounds based on their chemical properties. Following extraction, various chromatographic methods are employed for purification. These can include techniques such as column chromatography, high-performance liquid chromatography (HPLC), and potentially countercurrent chromatography, depending on the specific characteristics of this compound and the impurities present. The goal of these isolation steps is to obtain this compound in a highly pure form suitable for detailed structural analysis.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic compounds, including complex natural products. ebi.ac.ukwikipedia.org By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides detailed information about the number and types of atoms (particularly hydrogen and carbon) in a molecule, their electronic environments, and their connectivity.

One-dimensional (1D) NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, offer initial insights into the functional groups and carbon skeleton of this compound. The chemical shifts of signals in these spectra are indicative of the electronic environment of the nuclei, while the splitting patterns in ¹H NMR (due to spin-spin coupling) reveal the connectivity of adjacent protons.

For a complex peptide like this compound, two-dimensional (2D) NMR techniques are crucial for establishing through-bond and through-space correlations. Experiments such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) help in identifying coupled nuclei and spin systems, providing information about the connectivity of amino acid residues within the peptide chain. Heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are vital for correlating signals from different types of nuclei, such as protons and carbons, and for identifying longer-range correlations across bonds. ebi.ac.uk While specific NMR data for this compound were not found in the search results, these general techniques would be applied to assign resonances and build a comprehensive picture of its covalent structure.

Mass Spectrometry (MS) in Elucidating Complex this compound Structures

Mass Spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns. britannica.comwikipedia.orgchemicalbook.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which can then be used to confirm or determine its elemental formula (C₅₄H₅₂N₁₆O₁₆S₂). nih.gov This is particularly important for a large and complex molecule.

Beyond determining the molecular weight, tandem mass spectrometry (MS/MS) experiments can provide structural details by fragmenting the molecule and analyzing the masses of the resulting ions. researchgate.netresearchgate.net The fragmentation pattern can reveal the presence of specific amino acid residues and the sequence of amino acids in the peptide chain. Different ionization techniques, such as electrospray ionization (ESI), are commonly used for peptides to generate intact molecular ions. vapco.net Analysis of the fragmentation ions allows researchers to piece together the sequence and identify post-translational modifications or unusual amino acid residues that might be present in this compound.

X-ray Crystallography and Structural Biology for Atomic Resolution of this compound

The mention of this compound in the context of genetically encoded structures and X-ray validation within the Worldwide Protein Data Bank (wwPDB) suggests that crystallographic studies have been undertaken for this compound, possibly in complex with a target protein or as the isolated peptide. powershow.com X-ray crystallography can definitively confirm the structure determined by NMR and MS and provide insights into its solid-state conformation and potential interactions with other molecules. While specific crystallographic data (like unit cell dimensions or a PDB ID) for this compound were not detailed in the search results, the association with wwPDB indicates the relevance of this technique in its structural characterization.

Biosynthetic Pathways and Genetic Regulation of Sulfamycin B

Elucidation of Sulfamycin B Biosynthesis

The precise enzymatic steps involved in this compound formation and the specific precursors and intermediates utilized in its pathway have not been extensively elucidated in the readily available literature. The biosynthesis of genetically encoded peptides typically involves the ribosomal synthesis of a precursor peptide, followed by a series of post-translational modifications catalyzed by specific enzymes. Given that this compound is a peptide nih.gov, its biosynthesis likely follows such a model, potentially involving enzymes that modify amino acid residues or form specific linkages to create the final active compound.

The role of precursors and intermediates in the this compound pathway is not clearly defined in the available information. In general, the biosynthesis of natural products, including peptides, draws upon intermediates from primary metabolism, such as amino acids, short-chain fatty acids, and other building blocks. The specific precursors for this compound would be determined by its unique chemical structure.

Identification of Key Enzymatic Steps in this compound Formation

Genetic Basis of this compound Production

As a genetically encoded compound nih.gov, the production of this compound is controlled by a specific biosynthetic gene cluster. The identification and analysis of this gene cluster would provide crucial insights into the enzymes and regulatory elements involved in its biosynthesis. However, specific details regarding the this compound biosynthetic gene cluster, including the identification of individual genes and their functions, are not available in the examined literature.

Studies on the genetic basis of other natural product biosynthesis, such as rifamycin, balmoralmycin, and safracin, have revealed that biosynthetic gene clusters typically contain genes encoding core biosynthetic enzymes (e.g., polyketide synthases, non-ribosomal peptide synthetases), tailoring enzymes that modify the core structure, transport-related proteins, and regulatory elements. The organization and content of the this compound gene cluster would dictate the enzymatic machinery available for its synthesis.

Transcriptional and post-transcriptional regulation play vital roles in controlling the expression of genes within biosynthetic clusters and thus regulating the production of secondary metabolites. Transcriptional regulation involves mechanisms that control the initiation and rate of gene transcription, often mediated by transcription factors that bind to specific DNA sequences in promoter regions. Post-transcriptional regulation occurs after transcription and can affect mRNA stability, processing, and translation. While these general mechanisms of gene regulation are well-established, the specific transcriptional and post-transcriptional regulatory elements and factors that govern this compound biosynthesis have not been detailed in the available research. Regulatory genes are often found within or adjacent to biosynthetic gene clusters.

Due to the limited specific information available on this compound biosynthesis and its genetic regulation, detailed research findings and data tables specific to these processes for this compound cannot be provided at this time.

Chemical Synthesis and Derivatives of Sulfamycin B

Total Synthesis Approaches to Sulfamycin B

Total synthesis of complex peptides like this compound involves the de novo construction of the molecule from simpler precursors. This typically requires the formation of multiple amide bonds linking amino acid residues in a specific sequence, as well as the potential incorporation of non-proteinogenic amino acids or other structural modifications present in the final natural product.

Two primary chemical methods are employed for peptide synthesis: solid-phase peptide synthesis (SPPS) and solution-phase synthesis (SPS). creative-peptides.commolecularcloud.orgnih.govwikipedia.org

Solid-Phase Peptide Synthesis (SPPS): SPPS is a widely used method where the growing peptide chain is anchored to an insoluble solid support, typically a resin. creative-peptides.commolecularcloud.orgnih.govwikipedia.orgbiomatik.com Amino acids are added sequentially in a stepwise manner, starting from the carboxyl terminus (C-terminus) of the peptide. creative-peptides.comwikipedia.org SPPS offers advantages such as simplified purification procedures, as excess reagents and by-products are removed by washing the solid support. creative-peptides.combiomatik.com Two principal protecting group strategies are commonly used in SPPS: Boc/benzyl and Fmoc/tert-butyl. wikipedia.org The choice of strategy depends on the peptide sequence and the desired final product. SPPS is generally effective for synthesizing peptides up to around 50 amino acids in length, although challenges can arise with longer or more complex sequences, such as aggregation. nih.govnih.govambiopharm.com Microwave-assisted SPPS has been developed to improve efficiency and reduce synthesis time, particularly for longer peptides. nih.gov

Solution-Phase Synthesis (SPS): SPS involves the coupling of amino acids or peptide fragments in a homogeneous solution. creative-peptides.commolecularcloud.orgwikipedia.org This method is often preferred for the synthesis of shorter peptides or for the production of larger quantities of peptides for industrial purposes. creative-peptides.comwikipedia.org Fragment condensation, where pre-synthesized peptide segments are coupled, is a strategy used in SPS for constructing longer peptide chains. nih.gov While SPS can offer high-quality peptides, it may require more complex purification steps compared to SPPS. creative-peptides.comambiopharm.com

For a complex peptide like this compound, a total synthesis approach might involve a combination of SPPS and SPS, potentially utilizing fragment condensation strategies to assemble smaller, synthesized peptide segments. nih.gov The specific sequence and any post-translational modifications or unusual linkages within this compound would dictate the precise synthetic route and the protecting group strategies required.

Semi-Synthesis and Analogue Derivatization Strategies for this compound

Semi-synthesis (or partial chemical synthesis) involves using naturally occurring compounds as starting materials to produce modified or novel compounds. figshare.com In the context of peptides, this could involve isolating a naturally produced peptide (perhaps a precursor or a related compound to this compound) and then chemically modifying it to obtain the target molecule or its analogues. This approach can be advantageous when the natural precursor is more readily accessible or contains complex structural features that are challenging to synthesize from scratch. figshare.com

Analogue derivatization strategies for peptides aim to modify the structure of a lead peptide to improve its properties, such as metabolic stability, bioavailability, or target specificity. nih.govnih.gov Given that this compound is a peptide, such strategies would be relevant for developing derivatives with potentially enhanced therapeutic characteristics. Common peptide derivatization and modification approaches include:

Modification of Termini: Alterations at the N-terminus and/or C-terminus of the peptide can influence its stability and pharmacological properties. nih.gov

Incorporation of Unnatural Amino Acids: Replacing natural amino acids with non-proteinogenic amino acids can introduce new functionalities, alter conformation, and enhance metabolic stability against proteolytic degradation. nih.govingentaconnect.comekb.egrsc.org

Backbone Modifications: Modifications to the peptide backbone, such as N-methylation or the introduction of amide bond isosteres, can impact conformation, stability, and permeability. nih.govekb.egrsc.orgnih.govnih.gov

Cyclization: Forming cyclic peptides can restrict conformational flexibility, leading to improved stability and target binding affinity. wikipedia.orgnih.govsymeres.com

Conjugation: Linking peptides to other molecules, such as polymers (e.g., PEGylation), fatty acids, or targeting agents, can improve pharmacokinetics, reduce clearance, and enable targeted delivery. nih.govnih.govingentaconnect.com Derivatization can also be used for analytical purposes, such as N-terminal derivatization with isothiocyanate analogues to enhance detection and sequencing by mass spectrometry. google.comnih.govacs.orgresearchgate.net

Semi-synthesis and derivatization offer powerful tools to explore the chemical space around the this compound scaffold and generate analogues with potentially improved drug-like properties.

Medicinal Chemistry Approaches to this compound Scaffolds

Medicinal chemistry plays a crucial role in the design and optimization of peptide-based therapeutics. nih.govingentaconnect.comfiveable.meacs.orgnih.gov For a peptide scaffold like this compound, medicinal chemistry approaches would focus on understanding the relationship between its chemical structure and its biological activity, and using this knowledge to design novel derivatives with desired properties.

Design Principles for Novel this compound Derivatives

Designing novel peptide derivatives involves applying principles aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability, low oral bioavailability, and lack of target selectivity. nih.govingentaconnect.comfiveable.me Key design principles for peptide-based drugs include:

Enhancing Metabolic Stability: Modifying peptide bonds or incorporating unnatural amino acids to resist enzymatic degradation by proteases. nih.govnih.govnih.gov

Improving Membrane Permeability: Introducing lipophilic groups or modifying the backbone to facilitate passage across cell membranes, potentially improving oral bioavailability. nih.govnih.gov

Increasing Target Selectivity and Affinity: Rational design based on structural information of the target (if available) or through iterative synthesis and testing to optimize interactions. ingentaconnect.comsymeres.com

Modulating Pharmacokinetics: Designing modifications to influence absorption, distribution, metabolism, and excretion (ADME) properties, for example, by controlling release from the injection site or reducing renal clearance. nih.govingentaconnect.com

Reducing Immunogenicity: Designing sequences or modifications that are less likely to elicit an immune response.

For this compound, these principles would guide the strategic modification of its peptide sequence and structure to enhance its potential as a therapeutic agent.

Structure-Activity Relationship (SAR) Studies of Modified this compound Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a compound's structure and evaluating the effect of these changes on its biological activity. nih.govcreative-peptides.com For peptide scaffolds like this compound, SAR studies provide insights into the key structural features responsible for activity and can guide the design of more potent and selective derivatives. nih.govcreative-peptides.comchemrxiv.orgnih.govrsc.org

Peptide SAR studies often involve:

Amino Acid Scanning: Systematically replacing each amino acid in the sequence with alanine (B10760859) or other amino acids to identify residues critical for activity. rsc.org

Truncation and Extension: Removing or adding amino acids from the N- or C-terminus or internally to determine the minimal sequence required for activity and explore the impact of peptide length. nih.govrsc.org

Substitution with Analogues: Replacing amino acids with natural or unnatural amino acid analogues that have different side chain properties (e.g., polarity, charge, bulk) or stereochemistry (e.g., D-amino acids). nih.govrsc.org

Backbone and Cyclization Modifications: Studying the effect of altering peptide bonds or introducing cyclic constraints on activity and conformation. wikipedia.orgnih.govsymeres.com

By correlating structural changes with observed biological effects, SAR studies can help delineate the pharmacophore of this compound and inform the design of optimized analogues. creative-peptides.comrsc.orgrsc.org

Bioisosteric Replacements and Pharmacophore Modifications in this compound Analogues

Bioisosteric replacement is a strategy where an atom or group of atoms in a molecule is replaced by another with similar physical and chemical properties to create a new compound with similar biological properties but potentially improved characteristics. creative-peptides.comekb.egnih.govresearchgate.netnih.govdrughunter.com In peptide medicinal chemistry, bioisosteric replacements are often used to address issues like metabolic instability or poor membrane permeability, frequently targeting the amide bond backbone. nih.govnih.govsymeres.comdrughunter.com Examples of amide bond bioisosteres include reduced amides, carbamates, ethers, and heterocyclic rings like triazoles or oxadiazoles. nih.govnih.govsymeres.comdrughunter.com

Pharmacophore modifications involve altering the ensemble of steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target. nih.govsnmjournals.orgkarger.commdpi.comnih.govnih.gov For this compound, understanding its pharmacophore (the critical residues or functional groups involved in binding to its target) is essential for rational drug design. Pharmacophore models can be developed based on the structure of the peptide itself or its interaction with a known target. nih.govnih.gov Modifications can then be made to enhance or alter these key features, potentially leading to derivatives with improved potency, selectivity, or a different mechanism of action. rsc.orgrsc.orgsnmjournals.org This can involve introducing new functional groups, constraining the conformation of the peptide to favor a specific binding pose, or mimicking key interactions through non-peptide scaffolds (peptidomimetics). ekb.egsymeres.comrsc.org

Molecular Mechanism of Action of Sulfamycin B

Elucidating Molecular Targets and Binding Interactions of Sulfamycin B

Research into this compound (Sulfobacin B) has identified its capacity to interact with and modulate the activity of specific molecular targets. These targets include certain DNA polymerases and the von Willebrand factor (vWF) receptor. The interaction with these targets forms the basis of its observed biological effects.

In Vitro Enzyme Inhibition Assays for this compound Target Identification

In vitro enzyme inhibition assays have been instrumental in identifying the enzymatic targets of this compound (Sulfobacin B). Studies have shown that Sulfobacin B selectively inhibits the activity of animal DNA polymerase species. nih.gov Among the tested polymerases, the inhibitory effect was strongest against DNA polymerase λ (pol λ), with an IC50 value of 1.6 µM. nih.gov Importantly, Sulfobacin B did not significantly affect the activity of plant or prokaryotic DNA polymerases, nor did it inhibit other DNA metabolic enzymes such as primase of pol α, RNA polymerase, polynucleotide kinase, or deoxyribonuclease I. nih.gov This selectivity highlights specific interactions with the animal polymerase structure or mechanism.

Receptor Binding and Ligand-Target Interaction Studies of this compound

Beyond enzyme inhibition, this compound (Sulfobacin B) functions as a von Willebrand factor (vWF) receptor antagonist. nih.govnih.gov Studies have shown that Sulfobacin B inhibits the binding of vWF to its receptor. nih.gov The potency of this interaction has been quantified, with an IC50 value of 2.2 µM reported for the inhibition of vWF binding to its receptor by Sulfobacin B. nih.gov This indicates a direct interaction with the vWF receptor, preventing or reducing the binding of its natural ligand, vWF.

Cellular Pathways Modulated by this compound

The molecular interactions of this compound (Sulfobacin B) translate into the modulation of specific cellular pathways. Its effects have been observed in processes related to inflammation and potentially pathways involving DNA synthesis in animal cells.

Impact of this compound on Microbial Metabolic Pathways

Based on the available search information, this compound (Sulfobacin B) does not appear to exert its primary effects by directly inhibiting core microbial metabolic pathways in the same manner as typical sulfonamide antibiotics, which interfere with bacterial folic acid synthesis nih.govclevelandclinic.orggoogle.comjustia.comnih.gov. The research indicates selective inhibition of animal DNA polymerases rather than prokaryotic ones nih.gov. While DNA synthesis is a fundamental metabolic process, the observed selectivity suggests its main impact is not on bacterial growth via this mechanism. Information regarding direct modulation of other microbial metabolic pathways by this compound (Sulfobacin B) was not found in the provided search results.

Influence of this compound on Cell Signaling and Regulatory Networks

This compound (Sulfobacin B) has been shown to influence cell signaling and regulatory networks, particularly in the context of inflammatory responses. The compound strongly inhibited the production of tumor necrosis factor-α (TNF-α) and the action of nuclear factor-κB (NF-κB) induced by lipopolysaccharide (LPS) in mouse macrophages. nih.gov Both TNF-α production and NF-κB activation are key components of inflammatory signaling pathways. The inhibition of these elements by Sulfobacin B suggests its ability to modulate intracellular signaling cascades involved in the inflammatory response. nih.gov

Preclinical Biological Activity and Efficacy of Sulfamycin B

In Vitro Antimicrobial Efficacy of Sulfamycin B

Detailed investigations into the in vitro antimicrobial efficacy of this compound, which would typically include its spectrum of activity, minimum inhibitory concentrations (MICs), and minimum bactericidal concentrations (MBCs), have not been reported in the accessible scientific literature.

Spectrum of Activity of this compound Against Pathogenic Microorganisms

There is currently no published data defining the spectrum of activity for this compound against a panel of pathogenic bacteria or fungi.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations for this compound

Scientific publications providing specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound against any microbial strains are not available.

Evaluation of this compound Against Multidrug-Resistant (MDR) Strains

There are no publicly accessible studies that have evaluated the efficacy of this compound against multidrug-resistant (MDR) pathogens.

In Vivo Efficacy Studies of this compound in Relevant Animal Models (excluding human trials)

Comprehensive in vivo studies to determine the efficacy of this compound in established animal infection models have not been documented in the available scientific literature.

Infection Models and Disease State Assessment with this compound

There is no information available regarding the use of this compound in any preclinical infection models or any corresponding assessments of disease states.

Pharmacodynamic Endpoints of this compound in Preclinical Models

Data on the pharmacodynamic endpoints of this compound from preclinical animal studies are not available in the public domain.

Other Observed Biological Activities of this compound (e.g., Antiviral, Antifungal, Anticancer, Immunomodulatory)

Despite the structural classification of this compound as a sulfonamide peptide, which suggests potential antimicrobial properties, a comprehensive search of scientific literature did not yield specific studies on its efficacy in antiviral, antifungal, anticancer, or immunomodulatory applications.

A thorough review of available information indicates an absence of detailed research findings from either in vitro assays or animal model investigations for this compound. Consequently, no data tables on its biological activity in these areas can be provided at this time. The scientific community has not yet published studies that would form the basis for a detailed discussion on the preclinical efficacy of this specific compound.

It is important to note that while general information on the biological activities of sulfonamides and other peptide antibiotics is extensive, this information is not directly applicable to this compound without specific experimental validation. chemmethod.comnanobioletters.comtandfonline.comtandfonline.com There are currently significant knowledge gaps concerning the detailed biological profile of this compound. vulcanchem.com

Mechanisms of Resistance to Sulfamycin B

Molecular Basis of Microbial Resistance to Sulfamycin B

The molecular strategies employed by bacteria to resist antimicrobial peptides, including potentially this compound, involve intricate cellular processes aimed at preventing the peptide from reaching or interacting effectively with its target. These can involve altering the bacterial surface, actively expelling the peptide, or breaking it down.

Target Site Modification Mechanisms Influencing this compound Efficacy

Antimicrobial peptides often exert their effects by interacting with and disrupting bacterial cell membranes mdpi.commdpi.comfrontiersin.orgcas.orgnih.govnih.gov. Resistance through target site modification in the context of AMPs typically involves alterations to the bacterial cell surface, particularly changes in the composition or charge of the cell wall and membrane components such as lipopolysaccharides (LPS) or teichoic acids mdpi.comfrontiersin.orgcas.orgnih.govnih.gov. These modifications can reduce the electrostatic attraction between the positively charged AMPs and the negatively charged bacterial membrane, thereby preventing or reducing peptide binding and insertion mdpi.comnih.gov. While the specific target of this compound is not detailed, if it interacts with the bacterial membrane, such surface modifications could contribute to resistance. Some AMPs may also have intracellular targets, and modifications to these specific protein or nucleic acid targets could also confer resistance mdpi.comnih.gov.

Efflux Pump Overexpression and Reduced Permeability Affecting this compound

Efflux pumps are a significant mechanism of bacterial resistance to a wide range of antimicrobial compounds, including many antibiotics and potentially antimicrobial peptides mdpi.commdpi.comfrontiersin.orgcas.orgekb.egmdpi.comreactgroup.orgnih.govdroracle.aimdpi.commdpi.comexplorationpub.comacs.orgyoutube.comclevelandclinic.org. These transmembrane proteins actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration below inhibitory levels reactgroup.orgdroracle.aiacs.orgyoutube.com. Overexpression of efflux pumps can lead to increased resistance cas.orgreactgroup.orgdroracle.aimdpi.comacs.org. Various families of efflux pumps exist, including the RND, ABC, MFS, MATE, SMR, and PACE families, capable of extruding diverse substrates mdpi.comnih.govmdpi.comacs.org. Reduced permeability of the bacterial cell membrane, often due to changes in porin channels in Gram-negative bacteria, can also limit the entry of antimicrobial agents, contributing to resistance mdpi.comfrontiersin.orgreactgroup.orgdiva-portal.orgexplorationpub.comfrontiersin.org. It is plausible that bacteria could develop resistance to this compound through the action of existing or upregulated efflux pumps capable of recognizing and transporting this peptide, or through reduced uptake.

Enzymatic Inactivation or Degradation of this compound

Enzymatic degradation is a direct mechanism of resistance where bacteria produce enzymes that cleave or modify the antibiotic molecule, rendering it inactive mdpi.commdpi.comfrontiersin.orgcas.orgekb.egmdpi.comreactgroup.orgnih.govdroracle.aiexplorationpub.comacs.orgfrontiersin.orgimrpress.com. For peptide antibiotics like this compound, proteases secreted by bacteria or located on the cell surface or within the cell could potentially hydrolyze the peptide bonds, leading to its inactivation mdpi.comfrontiersin.orgimrpress.com. This is a known resistance mechanism against some antimicrobial peptides mdpi.comfrontiersin.orgimrpress.com. The production of such enzymes can be a highly effective way for bacteria to overcome the effects of peptide-based antimicrobial agents.

Genetic Elements Confounding Resistance to this compound

The genetic basis of resistance to antimicrobial agents, including potentially this compound, involves the acquisition or mutation of genes that encode the resistance mechanisms. These genes can be located on mobile genetic elements, facilitating their spread within bacterial populations, or on the bacterial chromosome.

Plasmid-Mediated Resistance Genes Against this compound

Plasmids are extrachromosomal DNA molecules that can carry antibiotic resistance genes and be transferred between bacteria through horizontal gene transfer mechanisms like conjugation frontiersin.orgnih.govnih.govwikipedia.org. Plasmid-mediated resistance is a major factor in the rapid dissemination of antibiotic resistance among bacterial populations nih.govnih.govasm.orgwikipedia.org. Genes encoding efflux pumps, enzymes that inactivate antibiotics, or proteins that modify antibiotic targets can all be found on plasmids frontiersin.orgnih.govwikipedia.orgaddgene.org. While specific plasmid-borne genes conferring resistance to this compound were not identified in the search results, it is a common mechanism for the spread of resistance to various antibiotic classes, including other peptide antibiotics or antimicrobial compounds mdpi.comfrontiersin.orgmdpi.comnih.govasm.org. The presence of resistance genes on plasmids allows for their efficient transfer between different bacterial strains and species, contributing to the spread of resistance.

Chromosomal Mutations and Adaptations to this compound

Chromosomal mutations are alterations in the bacterial cell's own DNA that can lead to antibiotic resistance mdpi.comfrontiersin.orgdiva-portal.orgnih.govasm.orgmdpi.comnih.govwikipedia.orgexplorationpub.commedscape.com. These mutations can occur spontaneously and may be selected for in the presence of the antibiotic mdpi.comexplorationpub.com. Chromosomal mutations can affect genes encoding the antibiotic's target site, leading to a modified target with reduced affinity for the drug mdpi.comfrontiersin.orgdiva-portal.orgmdpi.comexplorationpub.commedscape.com. They can also affect regulatory genes that control the expression of efflux pumps or enzymes, leading to increased production of these resistance determinants reactgroup.orgdroracle.aiexplorationpub.com. Furthermore, mutations can occur in genes involved in cell wall or membrane synthesis, leading to altered permeability or surface charge that reduces peptide interaction mdpi.comcas.orgmdpi.comfrontiersin.orgnih.govnih.govnih.govexplorationpub.com. While specific chromosomal mutations conferring resistance to this compound require dedicated study, this is a fundamental mechanism by which bacteria can develop resistance to antimicrobial agents diva-portal.orgmdpi.comnih.govwikipedia.org.

Strategies to Combat Resistance to this compound

Information on specific strategies developed or tested to combat resistance to this compound is not available in the consulted sources. General strategies to combat antibiotic resistance include combination therapies and the development of resistance-modifying agents.

Combination Therapies of this compound with Existing Antimicrobials

No specific studies or data detailing combination therapies involving this compound and existing antimicrobials to overcome resistance were found in the consulted sources. Research on combination therapies for other antibiotics aims to broaden the spectrum of action, enhance pharmacological effects, or reduce the emergence of resistance. The potential for synergistic effects or prevention of resistance emergence through combining this compound with other agents would require specific investigation.

Development of Resistance-Modifying Agents for this compound

Information regarding the development or identification of resistance-modifying agents specifically for this compound is not available in the consulted sources. Resistance-modifying agents (RMAs) are being explored generally to extend the efficacy of existing antibiotics by targeting resistance mechanisms. The identification or development of RMAs for this compound would necessitate a thorough understanding of its specific resistance mechanisms, which were not detailed in the available information.

Pharmacokinetics and Pharmacodynamics Pk/pd in Preclinical Research for Sulfamycin B

Absorption, Distribution, Metabolism, and Excretion (ADME) of Sulfamycin B in Preclinical Models

Absorption Profiles and Bioavailability of this compound in Animal Studies

No data are currently available on the absorption rates, routes of absorption, or the extent of bioavailability of this compound in any preclinical animal species.

Tissue Distribution and Accumulation of this compound

There is no available information detailing the distribution patterns or potential for accumulation of this compound in various tissues and organs of animal models.

Metabolic Pathways and Metabolite Identification of this compound

Research identifying the metabolic pathways involved in the breakdown of this compound and the characterization of its metabolites has not been found in the public domain.

Elimination Routes and Clearance of this compound

Specific data on the primary routes of elimination (e.g., renal, fecal) and the rate of clearance of this compound from the body in preclinical studies are not available.

Pharmacodynamic Modeling of this compound in Preclinical Settings

Relationship Between Exposure and Efficacy of this compound in Animal Models

No studies correlating the exposure levels of this compound with its therapeutic or biological effects in animal models of disease could be located.

Predictive Modeling for Optimal Dosing Regimens of this compound in Preclinical Studies

Predictive modeling is a cornerstone of modern drug development, leveraging mathematical and statistical approaches to simulate the relationship between a drug's dosage, its concentration in the body over time, and its therapeutic effect. nih.govfrontiersin.org For antibiotics, these models are crucial for determining dosing regimens that can maximize bacterial killing while minimizing the risk of resistance development. clevelandclinic.orgnih.gov

The development of robust predictive PK/PD models requires substantial empirical data from preclinical studies, typically involving both in vitro experiments and in vivo animal models. nih.govnih.gov These studies generate critical parameters such as the drug's half-life, volume of distribution, clearance rate, and the concentration-dependent or time-dependent nature of its antibacterial activity. goodrx.commdpi.com

Unfortunately, a thorough search of scientific literature and public databases reveals no specific preclinical studies on the pharmacokinetics or pharmacodynamics of this compound. While there is extensive research on PK/PD modeling for other antibiotics, including members of the sulfonamide class and other complex molecules like liposomal amphotericin B and apramycin, this information cannot be extrapolated to this compound due to its unique chemical structure and properties. nih.govnih.govdiva-portal.org

The absence of foundational data for this compound means that key PK/PD indices, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) or the percentage of time the drug concentration remains above the MIC (%T>MIC), cannot be determined. mdpi.com Consequently, the creation of predictive models to explore and optimize potential dosing schedules for preclinical evaluation is not currently feasible.

Interactive Data Table: Illustrative Preclinical PK/PD Parameters for Antibiotic Modeling

The following table provides an example of the types of data that would be necessary from preclinical studies on this compound to begin constructing a predictive model. Please note that the values presented here are purely illustrative and are not based on actual data for this compound.

ParameterDescriptionIllustrative Value RangeAnimal Model
Pharmacokinetics (PK)
Bioavailability (F)The fraction of an administered dose that reaches systemic circulation.10 - 40%Mouse, Rat
Volume of Distribution (Vd)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.0.5 - 2.0 L/kgRat, Dog
Clearance (CL)The rate at which a drug is removed from the body.0.1 - 0.5 L/hr/kgMouse, Rat
Half-life (t½)The time required for the amount of drug in the body to decrease by one half.2 - 8 hoursRat, Dog
Pharmacodynamics (PD)
Minimum Inhibitory Concentration (MIC)The lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.0.25 - 4 µg/mLIn vitro
Minimum Bactericidal Concentration (MBC)The lowest concentration of an antibacterial agent required to kill a particular bacterium.1 - 16 µg/mLIn vitro
PK/PD IndexThe parameter that best correlates with efficacy (e.g., %T>MIC, AUC/MIC, Cmax/MIC).TBDMouse thigh infection model

Until preclinical research is undertaken to generate such data for this compound, its potential as a therapeutic agent will remain speculative, and the development of optimized dosing regimens through predictive modeling will be stalled.

Advanced Research Methodologies and Technologies Applied to Sulfamycin B

Omics Technologies in Sulfamycin B Research (e.g., Genomics, Proteomics, Metabolomics)

Omics technologies provide a global, high-throughput perspective on the molecular components and interactions within a biological system. humanspecificresearch.orgnih.gov For a natural product like this compound, these approaches are invaluable for elucidating its biosynthesis, mechanism of action, and the host's response. uninet.edunih.gov

Genomics: The study of an organism's complete set of DNA, or genome, is fundamental in understanding natural product biosynthesis. humanspecificresearch.org For this compound, which is produced by actinomycetes, genomic analysis of the producing strain would focus on identifying the biosynthetic gene cluster (BGC) responsible for its production. vulcanchem.com Techniques like whole-genome sequencing allow researchers to locate the specific genes encoding the enzymes and regulatory proteins required to assemble the complex peptide structure of this compound. researchgate.net This knowledge is crucial for pathway engineering and creating novel analogues.

Proteomics: This field involves the large-scale study of proteins, their structures, and functions. scilifelab.se In this compound research, proteomics can be applied in several ways. Quantitative proteomics could compare the protein expression profiles of pathogenic bacteria, such as multidrug-resistant Acinetobacter baumannii, before and after exposure to this compound. frontiersin.org This can reveal the antibiotic's molecular targets and help identify proteins involved in resistance mechanisms, such as efflux pumps or modifying enzymes. frontiersin.org Furthermore, proteomic analysis of the producing microorganism can help identify the enzymes from the BGC and understand their regulation. researchgate.net

Metabolomics: As the comprehensive study of metabolites within a biological system, metabolomics offers a direct functional readout of cellular activity. humanspecificresearch.orguninet.edu When bacteria are treated with this compound, untargeted metabolomics can reveal which metabolic pathways are disrupted, providing clues to its mechanism of action. e-mjm.orge-mjm.org For example, studies on other antibiotics have used metabolomics to identify key pathways affected by drug combinations against resistant bacteria. e-mjm.orge-mjm.org This approach could pinpoint the specific metabolic vulnerabilities that this compound exploits in pathogens. It can also be used to analyze the producing organism to discover other related natural products or pathway intermediates. researchgate.net

Omics TechnologyApplication in this compound ResearchKey Insights Gained
Genomics Sequencing the genome of the this compound-producing actinomycete.Identification of the biosynthetic gene cluster (BGC); understanding of genetic regulation; provides a blueprint for genetic engineering. researchgate.net
Proteomics Differential protein expression analysis of pathogens treated with this compound; analysis of the producing organism.Reveals drug targets; identifies mechanisms of action and resistance; confirms expression of biosynthetic enzymes. frontiersin.org
Metabolomics Profiling of metabolic changes in pathogens upon this compound exposure; analysis of the producer's metabolome.Functional readout of cellular response; elucidates disrupted metabolic pathways; discovery of new, related natural products. e-mjm.orge-mjm.org

High-Throughput Screening for Novel this compound Analogues

High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test hundreds of thousands of chemical compounds for a specific biological activity. bmglabtech.com This methodology is a cornerstone for identifying new "hits" or "leads" from large compound libraries that can be optimized into new drugs. bmglabtech.comresearchgate.net

For this compound, HTS would be instrumental in the search for novel analogues with improved properties, such as enhanced potency against resistant bacteria, broader spectrum of activity, or better pharmacological characteristics. The process typically involves the following steps:

Assay Development: A robust and miniaturized assay is created to measure the desired biological effect. For this compound analogues, this would likely be a cell-based assay measuring the inhibition of bacterial growth for pathogens like Klebsiella pneumoniae or Acinetobacter baumannii. nih.gov

Library Screening: Large, diverse chemical libraries (including natural products, synthetic molecules, and derivatives of existing drugs) are tested in the automated assay. mdpi.com

Hit Identification and Confirmation: Compounds that show activity above a certain threshold are identified as "hits." Their activity is then re-tested and confirmed in dose-response experiments to determine their potency. nih.gov

Lead Optimization: Confirmed hits serve as the starting point for medicinal chemistry efforts to synthesize and profile analogues, improving their potency and drug-like properties. researchgate.net

This screening strategy has proven effective in identifying new chemical entities with activity against critical multidrug-resistant pathogens. nih.govnih.gov

HTS StepDescriptionRelevance to this compound
Assay Development Creating a sensitive, automated test to measure biological activity.An assay to measure the antibacterial effect on priority pathogens would be developed. nih.gov
Library Screening Testing thousands of compounds using robotics.Screening diverse libraries to find new molecular scaffolds with antibacterial activity similar to this compound. bmglabtech.com
Hit Confirmation Verifying the activity of initial findings.Ensuring that the initial "hits" are not false positives and determining their potency. nih.gov
Lead Optimization Chemically modifying hits to improve properties.Creating analogues of the best hits to enhance their effectiveness and suitability as a potential drug. researchgate.net

Advanced Imaging Techniques for In Vivo Distribution and Target Engagement Studies of this compound

Understanding where a drug goes in the body (in vivo distribution) and confirming it interacts with its intended target (target engagement) are critical steps in preclinical development. Advanced imaging techniques offer non-invasive ways to visualize these processes in real-time within a living organism.

To apply these techniques to this compound, the molecule would first need to be tagged with a reporter, such as a radioisotope for nuclear imaging or a fluorophore for optical imaging.

In Vivo Distribution: Techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) can track the location and concentration of a radiolabeled this compound throughout the body. This can reveal whether the compound accumulates at the site of infection, such as an infected burn wound, and provide information on its clearance from the body. oup.com Fluorescence imaging, while having lower tissue penetration, can be used in animal models to visualize drug distribution in superficial tissues or organs. nih.gov

Target Engagement: Confirming that this compound binds to its molecular target within the complex environment of a cell is crucial. While direct imaging of target engagement at the molecular level in vivo is challenging, imaging can be used to observe the downstream consequences of target engagement. For instance, if this compound's target is essential for biofilm formation, imaging modalities like scanning electron microscopy on tissue biopsies can visualize the disruption of the biofilm matrix after treatment. nih.gov Immunofluorescence staining of tissue sections can also be used to visualize changes in cellular markers related to infection and inflammation in response to the drug. plos.org Higher target attainment has been associated with the resolution of infection for other antibiotics. nih.gov

Nanotechnology and Drug Delivery Systems for Preclinical Applications of this compound

Nanotechnology offers powerful tools to overcome many challenges associated with antibiotic delivery. nih.gov By encapsulating or conjugating this compound with nanocarriers, its therapeutic properties can be significantly enhanced for preclinical applications. mdpi.comdovepress.com

The advantages of using nano-drug delivery systems include:

Improved Bioavailability: Encapsulating drugs in nanoparticles can increase their solubility and stability. mdpi.com

Controlled Release: Nanocarriers can be engineered for sustained or triggered release, maintaining an effective concentration of the drug at the target site over an extended period. worldbrainmapping.org

Targeted Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) that bind to specific receptors on bacterial cells, concentrating the drug at the site of infection and reducing exposure to host tissues. mdpi.comdovepress.com

Overcoming Resistance: Nano-delivery systems can help overcome bacterial resistance mechanisms. For example, they can penetrate the protective extracellular matrix of biofilms, a common cause of persistent infections. nih.govnih.gov

Various nanocarriers could be explored for this compound delivery in preclinical models, particularly for complex infections like those in chronic or burn wounds. researchgate.netnih.gov

Nanocarrier TypeDescriptionPotential Preclinical Application for this compound
Liposomes Spherical vesicles composed of a lipid bilayer. Can carry both hydrophilic and hydrophobic drugs. dovepress.comSystemic delivery of this compound to treat bloodstream infections; can be designed to target bacterial membranes. nih.gov
Polymeric Nanoparticles Solid particles made from biocompatible and biodegradable polymers.Provide sustained release of this compound, reducing the need for frequent administration. mdpi.com
Hydrogels Three-dimensional polymer networks that can absorb large amounts of water.Topical application in wound dressings (e.g., for burn wounds) for localized, controlled release of this compound, similar to systems used for silver sulfadiazine. plos.org
Metallic Nanoparticles Nanoparticles made of metals like silver or gold. Often have intrinsic antimicrobial properties.Conjugating this compound to silver nanoparticles could create a synergistic effect, enhancing anti-biofilm activity. dovepress.com

Future Directions and Research Gaps in Sulfamycin B Study

Addressing Challenges in Sulfamycin B Biosynthesis and Production

The efficient and scalable production of complex natural products like this compound often faces significant hurdles. Biosynthesis of such compounds typically involves intricate enzymatic pathways encoded by biosynthetic gene clusters (BGCs) plos.orgresearchgate.net. Challenges in this area include identifying and understanding the complete biosynthetic pathway of this compound, optimizing the expression of the relevant BGCs, and improving fermentation or synthetic processes.

Research efforts are needed to fully elucidate the enzymatic steps and regulatory mechanisms involved in this compound production by its native producer organism. Techniques such as genome sequencing, bioinformatics analysis, and genetic manipulation can help in identifying cryptic or silent BGCs that may be involved in producing novel natural products or improving yields plos.orgmdpi.com. Furthermore, optimizing fermentation conditions, exploring alternative production hosts through heterologous expression, and developing efficient purification methods are crucial for scalable and cost-effective production plos.orgmdpi.com. Overcoming these biosynthesis and production challenges is fundamental to ensuring a reliable supply of this compound for further research and potential therapeutic use.

Exploration of Novel Therapeutic Applications for this compound Beyond Antimicrobials

While the search results primarily discuss this compound in the context of antimicrobial research, the potential for peptide compounds to exhibit diverse biological activities suggests that exploring applications beyond traditional antimicrobials is a critical future direction. Many natural products, including peptides, have shown promise in areas such as antiviral, antifungal, antiparasitic, or even anticancer activities wikipedia.org.

Future research should investigate the potential of this compound against a broader spectrum of pathogens, including viruses, fungi, and parasites. Additionally, exploring its effects on host-pathogen interactions, immune modulation, or other biological pathways could reveal novel therapeutic uses. High-throughput screening assays and in-depth mechanistic studies are needed to systematically evaluate the potential of this compound in these unexplored areas. For instance, some sulfamoyl-based compounds have shown activity against Hepatitis B virus nucleocapsid assembly, suggesting a potential avenue for investigation, although this compound's specific structure would require dedicated study nih.gov.

Development of Next-Generation this compound-Based Therapeutics

The development of next-generation therapeutics based on this compound involves modifying its structure to enhance efficacy, improve pharmacokinetic properties, reduce potential toxicity, or overcome resistance mechanisms. This area of research is particularly relevant in the face of rising antimicrobial resistance, where modifications to existing scaffolds can lead to compounds with improved activity against resistant strains tandfonline.comfrontiersin.org.

Medicinal chemistry approaches, including structural modifications, synthesis of analogs, and conjugation with other molecules, can be employed to create novel this compound derivatives. Rational design based on understanding the structure-activity relationship of this compound is crucial for this process. For example, altering functional groups or the peptide sequence could lead to compounds with increased binding affinity to bacterial targets, improved cell penetration, or enhanced stability in biological environments. Research into novel drug delivery systems for this compound, such as encapsulation in nanoparticles, could also improve its therapeutic index and target specificity mdpi.com.

Interdisciplinary Research Collaborations and Global Health Impact of this compound Research

Addressing the complex challenges associated with compounds like this compound and maximizing their potential global health impact necessitates strong interdisciplinary research collaborations. The development of new antibiotics and other therapeutics is a critical component of the global response to antimicrobial resistance, which is a significant threat to global health mdpi.comworldbank.orggatesfoundation.orgnih.gov.

Collaborations between chemists, biologists, pharmacologists, clinicians, and public health experts are essential for accelerating the research and development pipeline for this compound. Sharing data, resources, and expertise across institutions and geographical boundaries can lead to more efficient discovery, preclinical evaluation, and clinical translation. Initiatives focused on tackling AMR highlight the importance of such partnerships, including those involving philanthropic organizations and research institutions working together to accelerate the discovery of new treatments gatesfoundation.org. Furthermore, research on this compound should consider its potential impact on infectious diseases prevalent in low- and middle-income countries, where the burden of AMR is often highest gatesfoundation.orgchrfbd.org. Understanding the epidemiological relevance of pathogens susceptible to this compound and ensuring equitable access to potential future therapies are key aspects of maximizing its global health impact.

Q & A

Q. What are the established protocols for identifying and characterizing Sulfamycin B in biological samples?

To confirm the presence and purity of this compound, researchers should employ a combination of high-performance liquid chromatography (HPLC) for separation, mass spectrometry (MS) for molecular identification, and nuclear magnetic resonance (NMR) for structural elucidation . Cross-referencing with known spectral databases and adhering to standardized protocols (e.g., ICH guidelines) ensures reproducibility. For novel derivatives, elemental analysis and X-ray crystallography may be required to validate structural claims .

Q. What methodologies are recommended for studying this compound’s mechanism of action in antimicrobial resistance?

In vitro assays such as minimum inhibitory concentration (MIC) testing and time-kill kinetics are foundational. Pair these with genomic approaches (e.g., whole-genome sequencing of treated vs. untreated bacterial strains) to identify resistance mutations. In vivo models, like the chicken coccidiosis study design (e.g., controlled infection, lesion scoring, and hematocrit analysis), provide translational insights . Always include positive/negative controls and validate findings with orthogonal assays (e.g., fluorescent probe binding assays) .

Q. How can researchers ensure reproducibility when testing this compound’s pharmacokinetic properties?

Adopt standardized protocols for plasma protein binding, metabolic stability (e.g., liver microsome assays), and bioavailability studies. Document solvent systems, animal models (e.g., strain, age), and dosing regimens meticulously. Share raw data and analytical parameters (e.g., LC-MS/MS conditions) in supplementary materials to enable replication .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s efficacy against emerging multidrug-resistant pathogens?

Utilize a tiered approach:

In silico docking studies to predict target binding affinity against mutant proteins.

Chequerboard assays to assess synergy with existing antibiotics.

In vivo efficacy testing in models mimicking human pharmacokinetics (e.g., neutropenic mouse thigh infection).
Address confounding variables (e.g., host immune response) by incorporating sham-treated controls and blinded lesion scoring . Statistical power analysis must guide sample sizes to detect clinically relevant effect sizes .

Q. What strategies are effective for resolving contradictions in reported data on this compound’s toxicological profile?

Conduct a systematic review with inclusion/exclusion criteria focused on study design (e.g., dose ranges, exposure duration). Perform meta-analyses to quantify heterogeneity. If discrepancies persist, design de novo experiments using OECD guidelines for acute/chronic toxicity, including histopathological examinations (e.g., liver/kidney sections) and biomarker assessments (e.g., serum ALT/Cr) . Transparently report limitations, such as interspecies variability .

Q. How can researchers optimize this compound’s formulation to enhance bioavailability without compromising stability?

Employ design of experiments (DoE) methodologies:

  • Factors : pH, excipient ratios, encapsulation methods.
  • Responses : Dissolution rate, thermal stability (DSC/TGA), bioavailability (AUC in plasma).
    Use response surface models to identify optimal conditions. Validate with accelerated stability testing (ICH Q1A) and in vivo pharmacokinetic studies .

Q. What frameworks are recommended for critically appraising the internal and external validity of this compound studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design . Post hoc, use tools like GRADE for evidence quality assessment, focusing on:

  • Internal validity : Randomization, blinding, confounder control.
  • External validity : Population representativeness, dosing relevance to clinical settings.
    Flag studies with inadequate power or undocumented purity checks .

Methodological Notes

  • Data Interpretation : Avoid overgeneralizing findings; contextualize results within species-specific metabolic pathways or pathogen genetic diversity .
  • Literature Review : Use PubMed/MEDLINE with MeSH terms (e.g., "this compound/pharmacology" AND "drug resistance") and filter for peer-reviewed articles post-2010. Exclude preprints and non-English studies lacking rigorous methodology .
  • Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines and obtain ethics committee approval, detailing humane endpoints and sample size justifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.